Lipophilicity (LogP) Differentiation: Ester vs. Primary Amide Analog
The ethyl ester target compound exhibits a computed LogP of 6.60 , a value consistent with its fully aromatic framework and ethyl ester moiety. The closest commercially catalogued analog, 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide (CAS 20958-82-1), is predicted to have a LogP of approximately 5.1 , reflecting the hydrogen‑bonding capacity of the primary amide. The LogP difference of ≈1.5 logarithmic units translates to a ~30‑fold difference in octanol/water partition coefficient, critically influencing passive membrane permeability and non‑specific binding profiles.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 6.60 (computed, fragment-based) |
| Comparator Or Baseline | 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide: ~5.1 (computed) |
| Quantified Difference | ΔLogP ≈ 1.5 (≈30‑fold difference in P_oct/w) |
| Conditions | ACD/Labs or analogous fragment-based algorithm; no experimental LogP reported for either compound |
Why This Matters
For cell‑based phenotypic screening or permeability‑limited assays, the 30‑fold higher lipophilicity of the ester mandates distinct solvent systems and interpretation of target engagement versus the amide, making blind substitution scientifically invalid.
